Epimedonin L
Description
Structure
3D Structure
Properties
Molecular Formula |
C30H34O5 |
|---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
5,7-dihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)chromen-4-one |
InChI |
InChI=1S/C30H34O5/c1-17(2)7-10-20-13-22(14-21(29(20)34)11-8-18(3)4)27-16-26(33)28-25(32)15-24(31)23(30(28)35-27)12-9-19(5)6/h7-9,13-16,31-32,34H,10-12H2,1-6H3 |
InChI Key |
KLCBLFWSNMJRFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C2=CC(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)C |
Origin of Product |
United States |
Isolation and Structural Elucidation Methodologies for Epimedonin L
Crystallographic Analysis for Definitive Structural Confirmation
While X-ray crystallography is a powerful technique for the unambiguous determination of a molecule's three-dimensional structure, it was not the primary method reported for the definitive structural confirmation of Epimedonin L. unl.edu The structural assignment of this compound was instead rigorously established through the comprehensive interpretation of its spectroscopic data, particularly from advanced 2D NMR experiments like HSQC and HMBC, in conjunction with HRESIMS. researchgate.netacs.org This body of spectroscopic evidence provided the necessary information to confidently determine its chemical structure.
Methodologies for Structure Revision and Reanalysis of Related Epimedonins
In the course of the investigation that led to the isolation of this compound, a re-evaluation of the structures of two related compounds, Epimedonin A and Epimedonin B, was also conducted. researchgate.netacs.org The structures of these two prenylated 2-phenoxychromones, which had been recently reported from Epimedium koreanum, were found to be incorrectly assigned. researchgate.net
The revision of the structures of Epimedonin A and B was accomplished through a careful reanalysis of their previously published NMR data. researchgate.net By meticulously re-examining the 1D and 2D NMR spectra, researchers were able to identify inconsistencies in the original structural assignments and propose the correct structures. This process highlights the power of modern spectroscopic methods, not only in the elucidation of new chemical entities but also in the critical verification and correction of previously reported structures in the scientific literature. The reanalysis likely focused on key HMBC correlations that contradicted the initial assignments and supported the revised molecular architectures. researchgate.netacs.org
Synthetic and Semi Synthetic Approaches to Epimedonin L and Analogues
Total Synthesis Strategies for Complex Prenylated Flavonoids
The total synthesis of complex natural products like Epimedonin L is a testament to the power of modern organic chemistry. acs.org While a specific total synthesis for this compound has not been detailed in the provided information, general strategies for assembling complex flavonoids provide a roadmap for how such a synthesis could be approached.
A key challenge lies in the controlled construction of the flavonoid core and the stereoselective introduction of the prenyl and other substituents. Retrosynthetic analysis is a powerful tool used to deconstruct the target molecule into simpler, commercially available starting materials. acs.org For a prenylated flavonoid, this would likely involve disconnections to separate the flavonoid scaffold from the prenyl sidechains.
The assembly of the flavonoid skeleton itself can be achieved through various established methods. The Baker-Venkataraman rearrangement and the Claisen-Schmidt condensation are two classical and well-utilized methods for forming the flavone (B191248) core. ajptonline.comresearchgate.net More contemporary approaches often employ metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to forge key carbon-carbon bonds within the flavonoid structure. nih.gov These modern methods offer greater efficiency and functional group tolerance, which are crucial when dealing with highly functionalized molecules. researchgate.net
Once the flavonoid core is assembled, the next critical step is the introduction of the prenyl groups. This can be a challenging endeavor due to potential issues with regioselectivity—controlling where the prenyl group attaches to the flavonoid ring system.
Semi-Synthetic Derivatization from Natural Precursors
An alternative and often more practical approach to accessing complex flavonoids like this compound is through semi-synthesis. This strategy leverages the abundance of structurally related natural products, which can be chemically modified to yield the desired target molecule. researchgate.net For instance, flavonoids with a similar core structure to this compound but lacking the specific prenylation pattern could serve as starting materials.
The primary advantage of semi-synthesis is the significant reduction in the number of synthetic steps required, as nature has already performed the intricate task of assembling the complex scaffold. researchgate.net The focus of the chemist then shifts to the selective modification of the existing molecule. This could involve the introduction of prenyl groups, alteration of existing functional groups, or the formation of new rings.
For example, a common semi-synthetic strategy involves the O-prenylation of a hydroxyl group on a flavonoid precursor, followed by a Claisen rearrangement to install the prenyl group onto the carbon framework. nih.gov However, this method can sometimes lead to a mixture of products, necessitating careful reaction control and purification. nih.gov The development of more selective and higher-yielding semi-synthetic methods remains an active area of research. researchgate.net
Introduction of Prenyl and Isopentenyl Moieties in Flavonoid Skeletons
The introduction of prenyl (3-methyl-2-butenyl) and isopentenyl side chains is a defining feature in the synthesis of many bioactive flavonoids, including the family to which this compound belongs. mdpi.com These lipophilic appendages are known to enhance the biological activity of the parent flavonoid, likely by improving membrane permeability and interaction with protein targets. mdpi.comspringermedizin.de
In nature, the biosynthesis of prenylated flavonoids is catalyzed by prenyltransferase enzymes, which precisely install the isoprenoid unit onto the flavonoid skeleton using dimethylallyl diphosphate (B83284) (DMAPP) as the prenyl donor. mdpi.comresearchgate.net Mimicking this enzymatic precision in the laboratory is a significant challenge.
Chemical methods for C-prenylation often involve the direct alkylation of a flavonoid precursor with a prenyl halide under basic conditions. nih.gov However, this can result in low yields and the formation of multiple products due to the presence of several reactive sites on the flavonoid ring. nih.gov To overcome these limitations, chemists have developed more sophisticated methods. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful tool for the C-prenylation of flavonoids. nih.gov This method involves the reaction of a halogenated flavonoid with a prenylboronate ester in the presence of a palladium catalyst, offering a more controlled and efficient way to form the desired carbon-carbon bond. nih.gov
The introduction of isopentenyl groups can be achieved through similar strategies, utilizing the appropriate isopentenyl-containing reagents. The choice of synthetic method often depends on the specific flavonoid scaffold and the desired position of the prenyl or isopentenyl group.
Development of Synthetic Methodologies for Flavonoid Derivatives
The quest for new and improved therapeutic agents has driven the development of a wide array of synthetic methodologies for creating flavonoid derivatives. jocpr.com These methods aim to not only replicate the structures of naturally occurring flavonoids but also to generate novel analogs with enhanced or modified biological activities. jocpr.com
Strategic modification of the flavonoid scaffold is a key aspect of this research. jocpr.com For example, the introduction of electron-donating groups, such as hydroxyl or methoxy (B1213986) groups, can enhance the radical-scavenging properties of flavonoids. jocpr.com Conversely, the alkylation or acylation of hydroxyl groups can increase the lipophilicity of the molecule, potentially improving its bioavailability. jocpr.com
Modern synthetic methods have greatly expanded the toolbox available to medicinal chemists. Metal-catalyzed cross-coupling reactions, as mentioned earlier, are instrumental in building the flavonoid core and introducing various substituents. researchgate.net Other important reactions include condensation reactions to form the heterocyclic C-ring and various methods for functional group interconversion. acs.org
Analytical Methodologies for Epimedonin L Quantification and Detection in Complex Matrices
Chromatographic Methods for Analysis
Chromatographic techniques are fundamental in the separation and quantification of Epimedonin L from intricate mixtures. The choice between liquid and gas chromatography is primarily dictated by the physicochemical properties of the analyte, such as polarity, volatility, and thermal stability.
Liquid Chromatography (LC) Techniques
High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the analysis of flavonoids from Epimedium species due to its high resolution, sensitivity, and suitability for non-volatile and thermally labile compounds like this compound. nih.govresearchgate.net Reverse-phase HPLC, utilizing a non-polar stationary phase and a polar mobile phase, is the standard approach.
Typical HPLC parameters for the analysis of flavonoids in Epimedium extracts:
| Parameter | Typical Conditions |
| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile (B52724) and Water (often with a formic acid modifier) |
| Detection | UV-Vis at approximately 270 nm |
| Flow Rate | 0.8 - 1.2 mL/min |
| Temperature | 25 - 35 °C |
A common mobile phase system involves a gradient elution of acetonitrile and water, with a small percentage of formic acid (e.g., 0.1%) to improve peak shape and resolution. researchgate.net The detection is typically performed using a Diode Array Detector (DAD) or a UV-Vis detector set at the maximum absorbance wavelength for flavonoids, which is often around 270 nm. researchgate.netfrontiersin.org The quantification of this compound is achieved by comparing the peak area of the analyte in the sample to that of a certified reference standard.
Gas Chromatography (GC) Applications
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, flavonoids like this compound are non-volatile due to their high molecular weight and the presence of multiple polar hydroxyl groups. researchgate.net Consequently, direct GC analysis of this compound is not feasible.
To enable GC analysis, a crucial derivatization step is required to convert the non-volatile flavonoid into a volatile derivative. researchgate.netjfda-online.com This process involves reacting the polar functional groups (hydroxyl groups) with a derivatizing agent to increase volatility and thermal stability. researchgate.net
Common derivatization techniques for flavonoids for GC analysis:
Silylation: This is the most common method, where active hydrogens in hydroxyl groups are replaced by a trimethylsilyl (B98337) (TMS) group.
Acylation: This involves the introduction of an acyl group.
Alkylation: This method involves the addition of an alkyl group.
While GC analysis of flavonoids is less common than LC, it can offer high resolution. However, the additional derivatization step can introduce complexity and potential for errors in the analytical workflow. jfda-online.com
Mass Spectrometry (MS) Applications in Quantitative Analysis
Mass spectrometry is a highly sensitive and selective technique that measures the mass-to-charge ratio of ions. When coupled with a chromatographic system, it provides both separation and identification capabilities, making it an invaluable tool for the analysis of complex mixtures.
LC-MS and LC-MS/MS for Trace Analysis
The coupling of Liquid Chromatography with Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the trace analysis of flavonoids in complex matrices. nih.govnih.gov These techniques offer superior sensitivity and selectivity compared to LC with UV detection.
LC-MS/MS methods have been successfully developed for the simultaneous determination of multiple compounds in Epimedium extracts. dntb.gov.ua In a typical LC-MS/MS analysis, the analyte is first separated by LC and then introduced into the mass spectrometer. The precursor ion corresponding to this compound is selected and fragmented to produce characteristic product ions, which are then detected. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and allows for accurate quantification even at very low concentrations. The development of a robust LC-MS/MS method requires careful optimization of both chromatographic and mass spectrometric parameters. nih.govyoutube.commdpi.com
GC-MS for Volatile Component Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) combines the high separation efficiency of GC with the powerful identification capabilities of MS. For the analysis of this compound, as with GC, a prior derivatization step is necessary to make the compound volatile. baidu.com
The primary advantage of GC-MS is its ability to provide detailed structural information based on the fragmentation patterns of the derivatized analyte. This can be particularly useful for the confirmation of identity. The mass spectrometer provides a unique "fingerprint" for the derivatized this compound, which can be compared to a library of known spectra for positive identification.
Spectrophotometric and Fluorometric Detection Methods
Spectrophotometric methods, particularly UV-Vis spectrophotometry, offer a simple and cost-effective approach for the quantification of total flavonoids in plant extracts. nih.govjlu.edu.cnscielo.br These methods are often used for preliminary screening and quality control of herbal materials.
The principle behind the spectrophotometric quantification of total flavonoids involves the formation of a colored complex between the flavonoids and a chromogenic reagent, most commonly aluminum chloride (AlCl₃). The absorbance of this complex is then measured at a specific wavelength, and the total flavonoid content is determined by comparison with a calibration curve prepared using a standard flavonoid like quercetin (B1663063) or rutin. jfda-online.com While this method is straightforward, it lacks the specificity to quantify individual flavonoids like this compound and instead provides an estimate of the total flavonoid content. scielo.br
Information regarding specific fluorometric detection methods for this compound is not widely available in the current scientific literature. While some flavonoids exhibit natural fluorescence, the development of a dedicated fluorometric assay for this compound would require further research to identify suitable excitation and emission wavelengths and to address potential interference from other fluorescent compounds in the matrix.
Validation Parameters for Analytical Method Development
The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. europa.eu This process involves establishing, through documented evidence, that the performance characteristics of the method meet the requirements for the intended analytical applications. researchgate.net For the quantification and detection of this compound in complex matrices, several key validation parameters must be meticulously evaluated. These parameters, as recommended by the International Council for Harmonisation (ICH) guidelines, include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netsysrevpharm.org
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. particle.dk For this compound, this means the analytical method must be able to distinguish and quantify it without interference from other structurally related flavonoids or compounds present in the sample matrix. labmanager.com
Linearity demonstrates that the results are directly proportional to the concentration of the analyte in the sample. particle.dk This is typically determined by analyzing a series of dilutions of a standard solution. globalresearchonline.net For this compound, a linear relationship would be established between the instrumental response and known concentrations of the compound.
The range of an analytical procedure is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the method has a suitable level of precision, accuracy, and linearity. europa.eu
Accuracy refers to the closeness of the test results obtained by the method to the true value. sysrevpharm.org It is often assessed using a recovery study by spiking a blank matrix with a known concentration of the analyte. researchgate.net
Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. sysrevpharm.org It is usually evaluated at three levels: repeatability, intermediate precision, and reproducibility. europa.eu
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. particle.dk The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu
Detailed Research Findings
While specific validation studies exclusively for "this compound" are not extensively detailed in the provided search results, the validation of analytical methods for similar flavonoid compounds, often in combination with other bioactive constituents in Epimedium extracts, provides a strong framework for the expected validation parameters for this compound.
A study on the simultaneous quantification of twelve bioactive compounds in Epimedium, including other icariin (B1674258) derivatives, utilized a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method. nih.gov The validation of this method provides a relevant example of the parameters that would be applicable to an analytical method for this compound. The validation characteristics from this study are summarized below.
Interactive Data Table: Validation Parameters for a Multi-Component HPLC-MS/MS Method in Epimedium Extract
| Validation Parameter | Finding | Source |
|---|---|---|
| Linearity | Good linear regression (r² > 0.99) was achieved for all twelve analytes over their respective concentration ranges. | nih.gov |
| Accuracy (as Relative Error, RE) | The intra- and inter-day accuracy ranged from -5.6% to 13.0%. | nih.gov |
| Precision (as Relative Standard Deviation, RSD) | The intra- and inter-day precision was less than 10.9%. | nih.gov |
| Recovery | The mean extraction recoveries were in the range of 60.66% to 99.77%. | nih.gov |
| Matrix Effect | The matrix effect ranged from 93.08% to 119.84%. | nih.gov |
| Stability | Analytes were stable under the tested conditions, with RSD lower than 11.7%. | nih.gov |
Another relevant study focused on the development and validation of an HPLC method for "Epimidin," a different compound, but the validation process followed ICH guidelines and provides a generalizable example. researchgate.netresearchgate.net
Interactive Data Table: Validation Parameters for HPLC Method of a Pharmaceutical Ingredient
| Validation Parameter | Methodology/Finding | Source |
|---|---|---|
| Specificity | The method was found to be specific, able to separate the main compound from its degradation products under stress conditions (acid, base, oxidation). | researchgate.netresearchgate.net |
| Linearity | A linear relationship was established over a range of concentrations. | researchgate.net |
| Correctness (Accuracy) | The method was tested and found to be correct. | researchgate.net |
| Precision | The method was demonstrated to be precise. | researchgate.net |
| Robustness | The method's reliability was assessed against small, deliberate variations in method parameters. | researchgate.net |
Preclinical Investigations of Epimedonin L S Biological Activities and Mechanisms
In Vitro Cellular Model Systems
In vitro cellular models are indispensable tools in the initial phases of drug discovery and preclinical investigation. igib.res.inglpbio.com These systems, which utilize human cell lines cultured in a controlled laboratory environment, allow for the systematic evaluation of a compound's biological effects. They provide a foundational understanding of cellular responses, such as changes in cell growth, viability, and death, as well as insights into the molecular pathways that are modulated following treatment with an investigational compound like Epimedonin L. nih.gov
The cytotoxic effects of this compound observed in cancer cell lines inherently demonstrate its ability to modulate cell viability and proliferation. acs.orgresearchgate.net The evaluation of these parameters is a critical first step in assessing anticancer potential. Standard assays used for this purpose include colorimetric methods like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (sulforhodamine B) assays, which measure metabolic activity and total cellular protein content, respectively, as indicators of viable cell numbers. researchgate.net Other methods, such as the CellTiter-Glo® Luminescent Cell Viability Assay, quantify ATP to determine the number of metabolically active cells. researchgate.net The reported IC₅₀ values for this compound confirm its potent ability to inhibit the proliferation and reduce the viability of cancer cells, necessitating further investigation into the underlying mechanisms. researchgate.net
While this compound has been shown to induce cell death, the specific molecular pathway has not yet been fully elucidated. Cell death can occur through various mechanisms, including apoptosis and several forms of non-apoptotic cell death. researchgate.net One such non-apoptotic pathway is methuosis, a form of regulated cell death characterized by the accumulation of large, fluid-filled cytoplasmic vacuoles derived from macropinosomes. researchgate.net This process, which ultimately leads to metabolic failure and plasma membrane rupture, is distinct from apoptosis as it does not involve the typical nuclear fragmentation and caspase activation. researchgate.net Methuosis has been identified as a potential therapeutic strategy for killing cancer cells that are resistant to apoptosis-inducing drugs. researchgate.netresearchgate.net Whether the cytotoxic activity of this compound is mediated through the induction of methuosis or other apoptotic or non-apoptotic pathways is a key question that remains to be explored in future research.
This compound has demonstrated significant cytotoxic activity against a panel of human cancer cell lines. acs.orgresearchgate.net In a study by Ren et al., this novel prenylflavonoid, referred to as compound 7, was evaluated for its effect on human promyelocytic leukemia (HL-60), lung carcinoma (A-549), breast adenocarcinoma (MCF-7), and colon adenocarcinoma (SW-480) cells. acs.orgresearchgate.netresearchgate.net The results indicated potent cytotoxic effects across all tested cell lines, with half-maximal inhibitory concentration (IC₅₀) values below 10 μM. acs.orgresearchgate.net A specific IC₅₀ value of 5.4 μM was reported for the MCF-7 breast cancer cell line. researchgate.net These findings highlight the broad-spectrum antiproliferative potential of this compound.
| Human Cancer Cell Line | Cell Type | IC₅₀ (μM) | Source |
|---|---|---|---|
| HL-60 | Promyelocytic Leukemia | <10 | acs.orgresearchgate.net |
| A-549 | Lung Carcinoma | <10 | acs.orgresearchgate.net |
| MCF-7 | Breast Adenocarcinoma | 5.4 | researchgate.net |
| SW-480 | Colon Adenocarcinoma | <10 | acs.orgresearchgate.net |
The antiproliferative and cytotoxic effects of anticancer agents are typically mediated through the modulation of key cellular signaling pathways that regulate cell growth, survival, and death. While the specific molecular targets of this compound have not yet been identified, other active flavonoids isolated from the Epimedium genus are known to influence pathways such as PI3K/Akt and MAPKs, which are crucial in cell survival and proliferation. The potent cytotoxicity of this compound suggests that it may interfere with one or more critical signaling cascades within cancer cells. Further research is required to pinpoint the specific pathways modulated by this compound to fully understand its mechanism of action.
Prenylated flavonoids as a class are recognized for their potential anti-inflammatory properties. These effects are often studied in cellular models such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. In these models, many prenylated flavonoids have been shown to exert anti-inflammatory effects by down-regulating the expression of pro-inflammatory mediators like cyclooxygenase-2 (COX-2). Furthermore, other flavonoids from Epimedium species have demonstrated the ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like interleukin-1β (IL-1β) in macrophages. researchgate.net Although these findings suggest that this compound may also possess anti-inflammatory activity, specific experimental studies are needed to validate this potential and to delineate its specific anti-inflammatory mechanism.
Neuroprotective Mechanisms in Cell Culture Systems
Investigations into the neuroprotective mechanisms of a compound like this compound would typically involve a series of in vitro studies using various neuronal cell lines (e.g., SH-SY5Y, PC12) or primary neuronal cultures. These studies would aim to elucidate how the compound protects neurons from damage induced by toxins, oxidative stress, or conditions mimicking neurodegenerative diseases.
Key areas of investigation would include:
Assessment of Cell Viability: Determining the compound's ability to prevent cell death in the presence of neurotoxic agents such as 6-hydroxydopamine (6-OHDA), glutamate, or amyloid-beta peptides.
Measurement of Reactive Oxygen Species (ROS): Evaluating the antioxidant potential of the compound by measuring its capacity to reduce intracellular ROS levels.
Analysis of Apoptotic Pathways: Investigating the effect on key proteins involved in programmed cell death, such as caspases, Bax, and Bcl-2.
Evaluation of Inflammatory Responses: Measuring the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and other inflammatory markers in glial cells co-cultured with neurons.
Without specific studies on this compound, no data can be presented in these areas.
Inhibition of Advanced Glycation End-product (AGE) Formation in Biological Models
Advanced glycation end-products (AGEs) are implicated in the pathogenesis of various age-related diseases and diabetic complications. nih.gov Research into the AGE-inhibiting properties of a compound would involve in vitro models to assess its ability to prevent the formation of these harmful molecules.
Typical experimental setups would include:
Bovine Serum Albumin (BSA)-Glucose/Fructose Model: Incubating BSA with a reducing sugar in the presence and absence of the test compound. The formation of fluorescent AGEs is then measured spectrophotometrically.
Methylglyoxal (MGO) Trapping Assay: Assessing the compound's ability to trap reactive dicarbonyl species like MGO, which are potent precursors of AGEs.
A hypothetical data table for such an investigation is presented below. It is important to reiterate that this is a representative table and does not reflect actual experimental data for this compound.
| Treatment Group | AGEs Fluorescence (Arbitrary Units) | % Inhibition |
| Control (BSA + Glucose) | 150.2 ± 8.5 | - |
| This compound (10 µM) | Data Not Available | Data Not Available |
| This compound (50 µM) | Data Not Available | Data Not Available |
| Aminoguanidine (Positive Control) | 75.6 ± 4.2 | 49.7% |
In Vivo Animal Model Studies
To translate in vitro findings into a physiological context, in vivo studies using animal models are essential. These studies help to understand the compound's efficacy, safety, and mechanism of action in a whole organism.
Preclinical Models of Disease Pathophysiology
The choice of animal model depends on the therapeutic area of interest. For osteoporosis, commonly used models include ovariectomized (OVX) rats or mice to mimic postmenopausal bone loss. For neurological disorders, models can range from toxin-induced Parkinson's disease models (e.g., MPTP-treated mice) to transgenic models of Alzheimer's disease.
Assessment of Compound Efficacy in Animal Models (e.g., osteoporosis, neurological disorders)
In these models, the efficacy of this compound would be assessed by measuring relevant endpoints.
Osteoporosis Models:
Bone mineral density (BMD) measurements using dual-energy X-ray absorptiometry (DEXA).
Micro-computed tomography (µCT) analysis of bone microarchitecture.
Biomechanical testing of bone strength.
Measurement of serum biomarkers of bone turnover (e.g., alkaline phosphatase, osteocalcin).
Neurological Disorder Models:
Behavioral tests to assess motor function (e.g., rotarod test) or cognitive function (e.g., Morris water maze).
Histological analysis of brain tissue to quantify neuronal loss or pathological protein aggregates.
Measurement of neurotransmitter levels in specific brain regions.
A representative data table for an osteoporosis study is shown below. This table is for illustrative purposes only.
| Treatment Group | Femoral Bone Mineral Density (g/cm²) | Trabecular Bone Volume/Total Volume (%) |
| Sham Control | 0.25 ± 0.02 | 20.5 ± 2.1 |
| OVX Control | 0.18 ± 0.01 | 12.3 ± 1.5 |
| OVX + this compound | Data Not Available | Data Not Available |
| OVX + Positive Control | 0.22 ± 0.02 | 17.8 ± 1.9 |
Evaluation of Target Engagement in Animal Tissues
To confirm that the compound is interacting with its intended molecular target in vivo, target engagement studies are performed. This can involve techniques such as:
Western Blotting or Immunohistochemistry: To measure changes in the expression or post-translational modification of the target protein in relevant tissues.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: To correlate the concentration of the compound in the tissue with the observed biological effect.
Molecular Target Identification and Validation
A critical step in drug discovery is the identification and validation of the specific molecular target(s) through which a compound exerts its effects. Proteomics, the large-scale study of proteins, is a powerful tool for this purpose. nih.gov
Common approaches include:
Affinity Chromatography: Using the compound as a bait to pull down its binding partners from cell lysates.
Thermal Shift Assays: Measuring the change in the thermal stability of proteins upon binding to the compound.
Computational Docking: Predicting the binding of the compound to the three-dimensional structures of potential target proteins.
Once a potential target is identified, its role in the compound's activity is validated using techniques such as:
Gene Silencing (siRNA or shRNA): Knocking down the expression of the target protein to see if it abolishes the compound's effect.
CRISPR/Cas9 Gene Editing: Creating knockout or knock-in cell lines or animal models to study the function of the target.
As there are no published studies on the molecular targets of this compound, no specific information can be provided.
Receptor Binding Studies and Enzyme Inhibition Assays
No studies detailing the specific interactions of this compound with cellular receptors or its inhibitory effects on enzymes are currently available in the public domain. Receptor binding assays are crucial for determining the affinity of a compound for its biological targets, while enzyme inhibition assays help to quantify its potential to modulate enzyme activity. Information such as equilibrium dissociation constants (Kd) or IC50 values, which are standard metrics in these assays, could not be found for this compound.
Proteomic and Metabolomic Profiling for Target Discovery
There is no published research on the use of proteomic or metabolomic approaches to discover the molecular targets of this compound. These advanced techniques are used to analyze global changes in protein expression (proteomics) and metabolite concentrations (metabolomics) within biological systems following treatment with a compound. Such studies would provide insight into the pathways and cellular processes affected by this compound, but this information is not currently available.
Gene Expression Analysis Related to Mechanistic Actions
No data from gene expression analyses, such as microarray or RNA-sequencing studies, are available for this compound. This type of analysis is used to understand how a compound may alter the expression of specific genes to exert its biological effects, offering clues into its mechanism of action. Without such studies, the impact of this compound on gene regulatory networks remains unknown.
Further research and publication in peer-reviewed journals are required to elucidate the preclinical biological activities and mechanisms of this compound.
Structure Activity Relationship Sar Studies of Epimedonin L and Its Derivatives
Systematic Modification and Functional Group Analysis
Systematic modification of a lead compound, like Epimedonin L, is a fundamental strategy in medicinal chemistry to enhance its biological activity or to understand its mechanism of action. This process involves altering various parts of the molecule, such as functional groups, to observe the resulting changes in its biological effects. Functional groups are specific groups of atoms within a molecule that are responsible for its characteristic chemical reactions. wikipedia.orgyoutube.com
In the context of flavonoids like this compound, SAR studies often focus on the impact of different substituents on the flavonoid skeleton. For instance, the presence and position of hydroxyl (-OH), methoxy (B1213986) (-OCH3), and prenyl groups can significantly alter the compound's biological properties. nih.govresearchgate.net The aim is to identify which modifications lead to improved potency or selectivity for a particular biological target. drugdesign.org
One common approach involves the synthesis of a series of derivatives where specific functional groups are systematically altered. nih.gov For example, hydroxyl groups might be methylated or acetylated, or the position of a prenyl group might be changed. nih.gov These derivatives are then tested for their biological activity, and the results are analyzed to establish a relationship between the structural changes and the observed activity. researchgate.net This information is invaluable for designing new compounds with potentially enhanced therapeutic properties. drugdesign.org
Influence of Prenyl Moiety on Biological Potency
The prenyl group, a lipophilic side-chain, is a key structural feature in many flavonoids, including this compound, that significantly influences their biological activity. nih.govresearchgate.net The addition of a prenyl moiety to a flavonoid backbone generally increases its lipophilicity, which can enhance its interaction with cell membranes and, consequently, its biological potency. nih.govresearchgate.net
Studies have shown that prenylation can lead to an enhancement of various biological activities, including antibacterial, anti-inflammatory, antioxidant, and cytotoxic effects. nih.gov For example, the presence of two prenyl groups on a flavanone (B1672756) skeleton has been found to be essential for significant inhibitory activity against the formation of advanced glycation end-products (AGEs). nih.gov In another study, a prenylated flavonoid, epimedokoreanin B, which has two prenyl groups, was found to be 500 times more effective as a bacterial neuraminidase inhibitor than its non-prenylated counterpart, luteolin. researchgate.net
The number, position, and type of prenyl groups on the flavonoid structure are critical factors that determine the extent of this enhanced activity. nih.gov Therefore, the strategic placement of prenyl groups is a key consideration in the design of potent flavonoid-based therapeutic agents.
Role of Hydroxylation and Methylation Patterns on Activity
The hydroxylation and methylation patterns on the flavonoid core of compounds like this compound are critical determinants of their biological activity. These modifications influence the molecule's electronic properties, solubility, and ability to interact with biological targets.
Hydroxylation, the addition of hydroxyl (-OH) groups, can significantly impact a molecule's activity. For instance, the presence of a catechol group (two adjacent hydroxyl groups) on the B-ring of a flavonoid has been shown to be essential for its activity. nih.gov Hydroxylation can also affect the stability of DNA duplexes, with the hydroxylation of methylated cytosines reversing the stabilizing effect of methylation. rsc.org In some cases, hydroxylation can even impair cellular processes by blocking other modifications like methylation. biorxiv.org
Methylation, the addition of a methyl (-CH3) group, also plays a crucial role. It can modulate the activity of a compound by altering its lipophilicity and its ability to form hydrogen bonds. nih.gov In some instances, methylation of phenolic hydroxy groups can be used to probe the structure-activity relationships of a compound. nih.gov The interplay between hydroxylation and methylation is complex; for example, hydroxylation of a methyl group can sometimes lead to demethylation. nih.gov
The specific pattern of hydroxylation and methylation on the flavonoid skeleton can therefore fine-tune the biological activity of this compound and its derivatives, making these modifications a key area of focus in SAR studies.
Computational Chemistry Approaches for SAR Prediction
Computational chemistry provides powerful tools for predicting the structure-activity relationships of molecules like this compound, thereby guiding the synthesis of new and more potent derivatives. collaborativedrug.com These in silico methods can save significant time and resources compared to traditional experimental approaches. nih.gov
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target protein. ajgreenchem.compcbiochemres.com This method is widely used in drug discovery to understand the interactions between a drug candidate and its biological target at the molecular level. lasalle.mxphcog.com
In the context of this compound, molecular docking simulations can be used to predict how it and its derivatives bind to various protein targets. researchgate.netresearchgate.net By analyzing the docking poses and the calculated binding energies, researchers can identify the key interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for the ligand's affinity for the target. lasalle.mx This information can then be used to design new derivatives with improved binding affinity and, consequently, enhanced biological activity. pcbiochemres.com For example, if a docking study reveals that a particular hydroxyl group on this compound forms a crucial hydrogen bond with the target protein, this would suggest that modifications to this group should be avoided.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. eco-vector.comajol.info QSAR models are developed by correlating the physicochemical properties or structural features (descriptors) of the molecules with their experimentally determined biological activities. mdpi.com
The process of QSAR modeling involves several steps:
Data Set Preparation : A set of compounds with known biological activities is selected. mdpi.com
Descriptor Calculation : A variety of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include electronic, steric, and hydrophobic parameters. mdpi.com
Model Development : Statistical methods, such as multiple linear regression, are used to build a mathematical model that relates the descriptors to the biological activity. ajol.info
Model Validation : The predictive power of the QSAR model is assessed using various statistical techniques. mdpi.com
Once a validated QSAR model is established, it can be used to predict the biological activity of new, unsynthesized compounds. mdpi.com This allows researchers to prioritize the synthesis of compounds that are predicted to be most active, thereby streamlining the drug discovery process. jmaterenvironsci.com
Development of Epimedonin L Derivatives for Enhanced Preclinical Efficacy
Rational Design of Analogues Based on SAR Data
The rational design of new chemical entities with improved therapeutic profiles relies heavily on a thorough understanding of their structure-activity relationships (SAR). mdpi.com For Epimedonin L, while specific SAR studies are not extensively documented in publicly available literature, insights can be drawn from research on other structurally related prenylflavonoids from the Epimedium genus, such as icariin (B1674258) and its derivatives.
The core structure of this compound, a flavonoid, features several key positions where modifications can be made to modulate its biological activity. These include the prenyl group, hydroxyl moieties, and the glycosidic linkage present in many related flavonoids. The prenyl group, in particular, is often crucial for the bioactivity of this class of compounds, as it can enhance lipophilicity and facilitate interactions with biological membranes and protein targets. researchgate.net
Key considerations for the rational design of this compound analogues include:
Modification of the Prenyl Group: Altering the length, saturation, or introducing functional groups to the prenyl chain could significantly impact target binding and potency.
Substitution on the Flavonoid Rings: The addition or modification of functional groups, such as hydroxyl, methoxy (B1213986), or halogen atoms, on the A, B, and C rings of the flavonoid scaffold can influence the electronic properties and steric interactions of the molecule, thereby affecting its biological activity. nih.gov
Glycosylation and Deglycosylation: Many flavonoids exist as glycosides. The nature and position of sugar moieties can affect water solubility, bioavailability, and metabolism. Enzymatic or chemical removal or alteration of these sugar groups can lead to derivatives with enhanced cell permeability and activity. For instance, the hydrolysis of icariin to its aglycone, icaritin, has been shown to enhance its bioavailability. nih.gov
A hypothetical SAR study on this compound might involve the synthesis of a library of analogues with systematic modifications at these key positions. The resulting data on their biological activity would be crucial for building a predictive SAR model to guide the design of more potent and selective derivatives.
Table 1: Hypothetical Structure-Activity Relationship (SAR) Insights for this compound Analogues
| Structural Modification | Predicted Effect on Bioactivity | Rationale based on Related Flavonoids |
| Removal of the prenyl group | Decrease | The prenyl group is often essential for the activity of prenylflavonoids. |
| Introduction of a second prenyl group | Potential Increase | Multiple prenyl groups can enhance lipophilicity and target interaction. |
| Methylation of hydroxyl groups | Variable | May increase metabolic stability but could reduce activity if hydroxyls are key for binding. |
| Halogenation of aromatic rings | Potential Increase | Can alter electronic properties and improve binding affinity. nih.gov |
| Glycosylation at different positions | Variable | Affects solubility and bioavailability; may act as a prodrug. |
Synthesis and Evaluation of Novel this compound Scaffolds
The synthesis of novel scaffolds based on the this compound structure is a promising strategy to explore new chemical space and develop derivatives with fundamentally different properties. This can involve significant alterations to the core flavonoid structure, such as ring modifications, the introduction of heterocyclic systems, or the creation of hybrid molecules.
Synthetic strategies for creating novel this compound scaffolds could include:
Core Scaffold Modification: Chemical reactions to open or contract the pyran ring of the flavonoid structure, or to introduce nitrogen or sulfur atoms to create heterocyclic analogues.
Fragmentation and Recombination: Breaking down the this compound structure into key fragments and then reassembling them in novel combinations or with different linkers.
Hybrid Molecule Synthesis: Conjugating the this compound scaffold with other pharmacologically active molecules to create hybrid compounds with dual or synergistic activities.
The evaluation of these novel scaffolds would involve a battery of preclinical assays to determine their efficacy and mechanism of action. For instance, if the primary goal is to develop anticancer agents, these new compounds would be tested in a panel of cancer cell lines to assess their cytotoxic and cytostatic effects. Further studies in animal models would be necessary to evaluate their in vivo efficacy and pharmacokinetic profiles.
Table 2: Potential Novel Scaffolds Based on this compound
| Scaffold Type | Synthetic Approach | Potential Therapeutic Application |
| Aza-Epimedonin L | Introduction of a nitrogen atom into the pyran ring. | Altered target binding specificity. |
| This compound-Peptide Conjugates | Solid-phase peptide synthesis followed by conjugation. | Targeted delivery to specific cell types. nih.gov |
| Dimeric this compound Scaffolds | Coupling of two this compound units via a linker. | Enhanced potency through multivalent binding. |
Strategies for Improving Bioavailability in Preclinical Models (excluding human pharmacokinetic data)
A significant challenge in the preclinical development of many natural products, including flavonoids like this compound, is their poor oral bioavailability. This can be due to low aqueous solubility, extensive first-pass metabolism in the liver, or poor permeability across the intestinal wall. Several formulation and chemical modification strategies can be employed to overcome these hurdles in preclinical animal models.
Formulation Strategies:
Lipid-Based Formulations: Incorporating this compound into lipid-based delivery systems such as emulsions, microemulsions, or self-emulsifying drug delivery systems (SEDDS) can enhance its solubility and absorption.
Nanoparticle Encapsulation: Encapsulating this compound within nanoparticles made from biodegradable polymers or lipids can protect it from degradation in the gastrointestinal tract and improve its uptake by intestinal cells.
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules like this compound, thereby increasing their aqueous solubility and dissolution rate.
Chemical Modification Strategies:
Prodrug Approach: Converting this compound into a more soluble or permeable prodrug that is metabolized to the active compound in vivo. This can be achieved by adding hydrophilic moieties, such as phosphate (B84403) or amino acid groups.
Salt Formation: For compounds with ionizable groups, forming a salt can significantly improve solubility and dissolution.
The effectiveness of these strategies would need to be systematically evaluated in preclinical pharmacokinetic studies in animal models, such as rats or mice, by measuring plasma concentrations of this compound and its derivatives over time after oral administration.
Table 3: Preclinical Bioavailability Enhancement Strategies for this compound
| Strategy | Mechanism of Enhancement | Preclinical Model for Evaluation |
| Self-Emulsifying Drug Delivery System (SEDDS) | Improves solubility and dissolution in the GI tract. | Rat |
| Polymeric Nanoparticles | Protects from degradation and enhances cellular uptake. | Mouse |
| Cyclodextrin Complexation | Increases aqueous solubility. | Rat |
| Phosphate Prodrug | Increases aqueous solubility and is cleaved in vivo. | Mouse |
Future Research Directions and Translational Perspectives Preclinical Focus
Elucidation of Undiscovered Mechanisms of Action
A fundamental step in the preclinical development of Epimedonin L is to thoroughly characterize its mechanism of action. While many natural products exert their effects through multiple pathways, a detailed molecular understanding is crucial. researchgate.net Future investigations should move beyond preliminary screenings to pinpoint specific molecular targets and signaling cascades.
Potential research avenues include:
Target Identification and Validation: Employing techniques such as affinity chromatography, and computational molecular docking to identify direct binding partners of this compound. Once potential targets are identified, validation studies using methods like surface plasmon resonance (SPR) and genetic knockdown (e.g., siRNA, CRISPR-Cas9) in relevant cell lines would be essential to confirm the interaction and its functional consequence.
Signaling Pathway Analysis: Investigating the effect of this compound on key cellular signaling pathways implicated in various diseases. Based on the known activities of other Epimedium compounds, pathways of interest could include NF-κB for inflammation, PI3K/Akt for cell survival and proliferation, and MAPK pathways for stress responses. researchgate.net
Receptor Binding Assays: Given that many flavonoids interact with cellular receptors, a comprehensive panel of receptor binding assays should be conducted. This could reveal unexpected activities, for instance, antagonism or agonism of nuclear receptors or G-protein coupled receptors, similar to how eplerenone selectively binds to the mineralocorticoid receptor to block aldosterone binding. drugbank.comnih.gov
Exploration of this compound's Role in Emerging Biological Paradigms
To maximize its translational potential, research on this compound should be aligned with emerging concepts in biology and medicine. This involves investigating its effects in the context of complex biological processes that are now understood to be central to health and disease.
Key emerging paradigms to explore include:
Immunomodulation: Assessing the impact of this compound on both innate and adaptive immunity. This could involve studying its effects on macrophage polarization, T-cell activation and differentiation, and cytokine production in response to inflammatory stimuli.
Cellular Senescence: Investigating whether this compound possesses senolytic (selectively killing senescent cells) or senomorphic (modulating the phenotype of senescent cells) properties. As cellular senescence is a driver of aging and age-related diseases, a compound with such activity would have significant therapeutic potential.
Microbiome Interaction: Exploring the bi-directional relationship between this compound and the gut microbiota. Research could focus on how gut microbes metabolize this compound into potentially more active forms and, conversely, how this compound modulates the composition and function of the gut microbiome to influence host health.
Advanced In Vitro and In Vivo Model Development
To generate more clinically relevant data, future preclinical studies of this compound must move beyond traditional two-dimensional (2D) cell cultures and simple animal models. The development and use of advanced models that better recapitulate human physiology and disease are critical. nih.gov
Advanced In Vitro Models: Three-dimensional (3D) culture systems offer more appropriate physiological responses compared to 2D cultures. nih.gov
Organoids: Establishing patient-derived or cell-line-derived organoids (e.g., intestinal, tumor, or liver organoids) to study the efficacy and tissue-specific effects of this compound in a more physiologically relevant context. nih.gov Organoids can be used for high-throughput screening and to investigate mechanisms in a system that mimics the in vivo cellular architecture. frontiersin.org
Organs-on-a-Chip: Utilizing microfluidic devices that model the structure and function of human organs. nih.gov These "organs-on-a-chip" allow for the study of drug pharmacokinetics and pharmacodynamics in a dynamic, multi-cellular environment, providing insights that are not achievable in static cultures.
Advanced In Vivo Models: Animal studies remain a vital component of preclinical research, providing essential information on efficacy and safety that cannot be obtained from in vitro assays alone. youtube.com
Genetically Engineered Mouse Models (GEMMs): Using GEMMs that spontaneously develop diseases closely mirroring human conditions (e.g., specific cancers or metabolic disorders) to test the therapeutic efficacy of this compound.
Humanized Mouse Models: Employing immunodeficient mice engrafted with human cells or tissues (e.g., human immune system or patient-derived tumor xenografts). These models are invaluable for studying the effects of a compound on human cells within a living organism.
| Model Type | Description | Potential Application for this compound Research |
| In Vitro | ||
| Organoids | 3D self-organizing cell cultures derived from stem cells that mimic organ structure and function. nih.gov | Testing tissue-specific efficacy and toxicity (e.g., in gut or tumor organoids). |
| Organs-on-a-Chip | Microfluidic culture devices containing living cells in continuously perfused microchambers to simulate organ physiology. nih.gov | Modeling drug absorption, distribution, metabolism, and excretion (ADME) and assessing multi-organ toxicity. |
| In Vivo | ||
| Genetically Engineered Models | Animals (typically mice) with specific genetic alterations to induce a human-like disease state. | Evaluating therapeutic efficacy in models of chronic diseases like osteoporosis or neurodegeneration. |
| Patient-Derived Xenografts (PDX) | Models created by implanting tumor tissue from a human patient into an immunodeficient mouse. | Assessing anti-cancer activity against specific human tumors and guiding personalized therapy strategies. mdpi.com |
Integration of Omics Technologies in this compound Research
The use of high-throughput "omics" technologies can provide a comprehensive, unbiased view of the molecular effects of this compound. nih.govresearchgate.net Integrating genomics, transcriptomics, proteomics, and metabolomics will be crucial for understanding its mechanism of action on a system-wide level and for identifying novel biomarkers of its activity. cd-genomics.comnih.gov
Transcriptomics: Using RNA-sequencing to analyze changes in gene expression in cells or tissues treated with this compound. This can reveal which signaling pathways and biological processes are modulated by the compound.
Proteomics: Applying mass spectrometry-based techniques to quantify global changes in protein expression and post-translational modifications. This provides a functional readout of the cellular response to this compound.
Metabolomics: Profiling the changes in small-molecule metabolites following treatment. nih.gov This can shed light on the compound's impact on cellular metabolism and identify metabolic pathways that are altered.
| Omics Technology | Description | Research Goal for this compound |
| Genomics | Study of the complete set of DNA (the genome), including all of its genes. | Identify genetic variations that may predict response or resistance to this compound. |
| Transcriptomics | Analysis of the complete set of RNA transcripts (the transcriptome) produced by an organism. | Determine how this compound alters gene expression patterns to identify affected pathways. |
| Proteomics | Large-scale study of proteins (the proteome), particularly their structures and functions. | Identify protein targets and quantify changes in protein expression and modification after treatment. |
| Metabolomics | Systematic study of the unique chemical fingerprints that specific cellular processes leave behind (the metabolome). | Understand how this compound affects cellular metabolism and identify biomarkers of its biological activity. |
Collaborative Research Opportunities in Natural Product Drug Discovery
Advancing the study of a lesser-known natural product like this compound requires a multidisciplinary approach. nih.gov Collaborative efforts are essential to bridge the gap between initial discovery and potential clinical application. The complexity of natural product research necessitates partnerships among experts in various fields.
Academia-Industry Partnerships: Collaborations between academic researchers, who can perform foundational discovery and mechanism-of-action studies, and pharmaceutical companies, which have the resources for large-scale screening, optimization, and clinical development, are vital.
Interdisciplinary Consortia: Forming research consortia that bring together natural product chemists, pharmacologists, toxicologists, computational biologists, and clinicians. Such groups can tackle the challenges of natural product research more effectively, from isolation and characterization to preclinical and clinical evaluation. mdpi.com
Open Science Initiatives: Participating in open data platforms and compound-sharing libraries can accelerate research by allowing different research groups to investigate the properties of this compound in various biological models, fostering a more comprehensive understanding of its potential. Artificial intelligence and machine learning can also be applied to analyze large datasets generated from these collaborations to predict bioactivity and guide future experiments. researchgate.net
Q & A
Basic: How can researchers formulate a rigorous research question on Epimedonin L’s bioactivity?
Methodological Answer:
Begin by aligning the research question with gaps in existing literature (e.g., unexplored mechanisms of action or understudied therapeutic applications). Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate practicality and PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses. For example:
- Population: Specific cell lines or animal models relevant to this compound’s purported effects (e.g., osteoblasts for bone health studies).
- Intervention: Dosage ranges, administration routes (oral vs. intravenous), and purity thresholds.
- Comparison: Control groups or benchmark compounds (e.g., icariin, a related flavonoid).
- Outcome: Quantifiable endpoints (e.g., gene expression levels, pharmacokinetic parameters).
Ensure the question adheres to ethical guidelines and addresses reproducibility challenges .
Basic: What methodologies are standard for isolating and characterizing this compound in plant extracts?
Methodological Answer:
- Isolation : Combine chromatographic techniques (e.g., HPLC, TLC) with solvent partitioning. Optimize mobile phases using polarity gradients tailored to this compound’s solubility profile.
- Characterization : Use NMR (¹H/¹³C) and high-resolution mass spectrometry (HR-MS) for structural elucidation. Cross-reference spectral data with existing databases (e.g., PubChem, SciFinder) to confirm identity.
- Purity Validation : Perform triplicate runs with UV-Vis detection at λmax 270 nm (common for flavonoids) and calculate relative standard deviation (RSD) ≤2% .
Advanced: How should researchers address contradictions in reported pharmacological data for this compound?
Methodological Answer:
- Data Triangulation : Compare results across multiple models (in vitro, in vivo, computational). For instance, if in vitro studies show antioxidant activity but in vivo data are inconclusive, assess bioavailability limitations using Caco-2 cell assays.
- Replication Studies : Repeat experiments under standardized conditions (e.g., pH, temperature, solvent systems) to isolate variables causing discrepancies.
- Contradiction Analysis : Apply dialectical frameworks (e.g., identifying principal vs. secondary contradictions in data trends) to prioritize resolving methodological inconsistencies over minor anomalies .
Advanced: What experimental design strategies optimize this compound’s stability in pharmacokinetic studies?
Methodological Answer:
- Degradation Pathways : Pre-test stability under physiological conditions (e.g., simulated gastric fluid pH 1.2, 37°C). Use LC-MS to identify degradation products.
- DOE (Design of Experiments) : Apply factorial designs to test interactions between temperature, light exposure, and excipients. For example, a 2³ factorial design can evaluate the impact of antioxidants (e.g., ascorbic acid) on shelf life.
- Storage Protocols : Recommend lyophilization for long-term storage, validated by accelerated stability testing (ICH Q1A guidelines) .
Advanced: How can researchers validate this compound’s purity when working with trace quantities?
Methodological Answer:
- Cross-Validation : Combine orthogonal techniques:
- HPLC-DAD for UV spectrum matching.
- qNMR (quantitative NMR) for absolute purity assessment.
- X-ray crystallography (if crystalline) to confirm molecular structure.
- Limit of Detection (LOD) : Use serial dilutions to establish LOD via signal-to-noise ratios (S/N ≥3) and report recovery rates in spiked matrices .
Interdisciplinary: What approaches integrate computational modeling with experimental validation for this compound?
Methodological Answer:
- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinities for targets like PPAR-γ or BMP-2. Validate with SPR (Surface Plasmon Resonance) for kinetic analysis.
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors. Train models with published IC50 data and test predictive accuracy via leave-one-out cross-validation .
Advanced: How should researchers handle negative or inconclusive results in this compound studies?
Methodological Answer:
- Statistical Rigor : Perform post-hoc power analysis to determine if sample sizes were adequate. Use Bayesian statistics to quantify probability of false negatives.
- Contextual Reporting : Publish negative results in repositories like Figshare or Zenodo to inform future meta-analyses. Differentiate between technical failures (e.g., instrument calibration errors) and biological irrelevance .
Basic: What steps ensure reproducibility in this compound research?
Methodological Answer:
- Protocol Detailing : Document batch numbers of reagents, equipment calibration dates, and environmental conditions (e.g., humidity for hygroscopic samples).
- Raw Data Inclusion : Appendices should contain unprocessed chromatograms, spectra, and statistical code (R/Python scripts). Use platforms like GitHub for version control.
- Collaborative Validation : Share samples with independent labs for blind testing, adhering to ISO/IEC 17025 standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
